![molecular formula C25H34N4O2S B2681521 N-[[5-butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 477299-66-4](/img/structure/B2681521.png)
N-[[5-butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[[5-butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide” is a chemical compound that contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound is part of the larger family of triazoles, which are known for their versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives, like the compound , is a topic of ongoing research . Triazoles can be synthesized using a variety of methods, and their synthesis often involves the use of carbocation or radical intermediates .Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . It also contains an adamantane structure, which is a type of diamondoid .Applications De Recherche Scientifique
Antibacterial and Anti-inflammatory Applications
The synthesis of S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, including compounds related to the structure of interest, has been explored for their potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, and for their anti-inflammatory activity in animal models (Al-Abdullah et al., 2014). These findings highlight the compound's potential in developing new antibacterial and anti-inflammatory agents.
Antiviral and Anticancer Properties
Research has been conducted on the synthesis of new adamantane derivatives, including pyrazoles and 1,2,4-triazoles, demonstrating significant antiviral activity against smallpox vaccine virus (Moiseev et al., 2012). This underscores the compound's potential in antiviral drug development. Additionally, studies on N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide (TEPA) analogues, including modifications with adamantane, have revealed therapeutic indexes significantly higher than those of traditional anticancer agents, suggesting potential in cancer treatment (Sosnovsky et al., 1986).
Material Science and Polymer Development
Adamantane and its derivatives have been utilized in the synthesis of new polyamides and polyamide-imides containing adamantyl moieties, which have shown medium to high inherent viscosities, good solubility in polar solvents, and high thermal stability (Chern et al., 1998; Liaw et al., 2001). These materials are promising for various applications due to their mechanical properties and thermal resistance.
Coordination Polymers and Catalysis
The compound has been explored as a ligand for the synthesis of coordination polymers, exhibiting potential as a catalyst in various oxidation reactions (Lysenko et al., 2019). This application demonstrates the versatility of adamantane derivatives in catalysis and materials chemistry, potentially leading to reaction-induced self-separating catalysts.
Propriétés
IUPAC Name |
N-[[5-butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2S/c1-3-4-9-32-24-28-27-22(29(24)20-5-7-21(31-2)8-6-20)16-26-23(30)25-13-17-10-18(14-25)12-19(11-17)15-25/h5-8,17-19H,3-4,9-16H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBSRBDSFGEFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=C(C=C2)OC)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

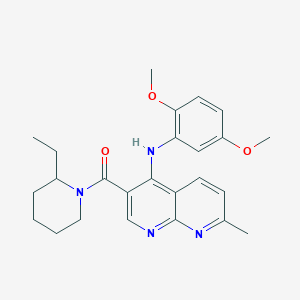
![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B2681441.png)
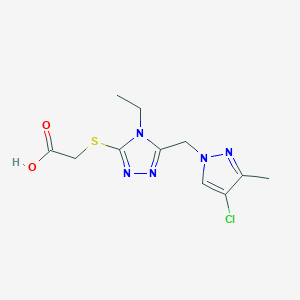
![3-[[1-(2-Pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2681445.png)

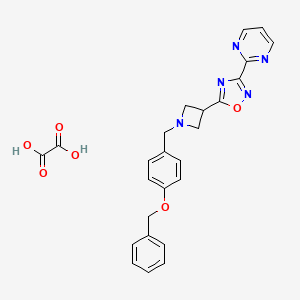
![5-(1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2681449.png)

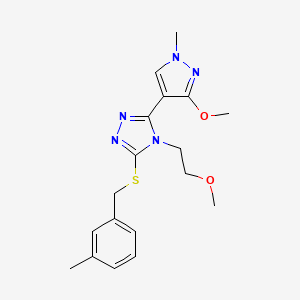
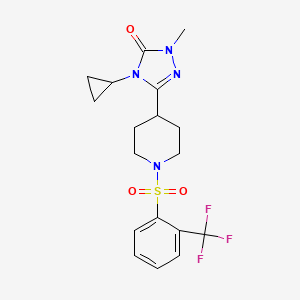

![N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-propan-2-amine dihydrochloride](/img/no-structure.png)
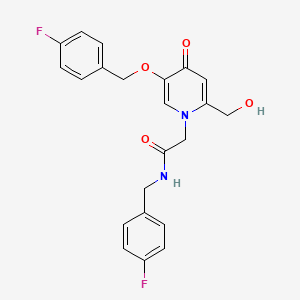
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2681461.png)